molecular formula C25H23N5O2S B1668010 Bentamapimod CAS No. 848344-36-5

Bentamapimod

Katalognummer: B1668010
CAS-Nummer: 848344-36-5
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: XCPPIJCBCWUBNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es JNK-1, JNK-2 und JNK-3 mit IC50-Werten von 80 nM, 90 nM bzw. 230 nM hemmt . Bentamapimod hat sich bei der Behandlung verschiedener Erkrankungen, einschließlich Endometriose und bestimmter Krebsarten, als vielversprechend erwiesen .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur beinhalten, gefolgt von Modifikationen der funktionellen Gruppen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsmethoden für this compound beinhalten die Skalierung des Synthesewegs bei gleichzeitiger Sicherstellung einer gleichbleibenden Qualität und Ausbeute. Dies erfordert oft die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um die Effizienz zu maximieren und Nebenprodukte zu minimieren .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Bentamapimod has been investigated for its role in cancer therapy due to its ability to inhibit cancer stem cells (CSCs). Studies have demonstrated that it can suppress CSCs both in vitro and in vivo, making it a candidate for anti-cancer drug development. In particular, it has shown efficacy against brain metastasis and other cancer types by interrupting key signaling pathways involved in tumor growth and survival .

Case Study:
In a study evaluating the effects of this compound on CSCs, researchers found that it significantly reduced CSC populations in various cancer models. This suggests its potential as a therapeutic agent targeting resistant cancer cells .

Endometriosis Treatment

This compound has shown promising results in the treatment of endometriosis, an estrogen-dependent condition characterized by the growth of endometrial tissue outside the uterus. Clinical trials have confirmed its efficacy in reducing endometriotic lesions and alleviating associated pain without negatively affecting estrogen receptor action.

Case Study:
In a randomized placebo-controlled trial involving baboons with induced endometriosis, treatment with this compound resulted in significant regression of lesions compared to controls. The study highlighted that combining this compound with traditional hormone therapies could enhance treatment outcomes .

Immunology and Inflammation

The compound's ability to modulate immune responses makes it valuable for studying inflammatory diseases. By inhibiting JNK pathways, this compound can reduce the secretion of inflammatory cytokines and improve immune function without compromising overall health.

Case Study:
In rodent models of endometriosis, this compound treatment led to decreased levels of matrix metalloproteinase-3 (MMP-3), a marker associated with inflammation. This indicates its potential role in managing inflammatory conditions through immune modulation .

Pharmacokinetics and Dosage

This compound is orally active with a favorable pharmacokinetic profile. In animal studies, doses around 30 mg/kg have been effective for inducing regression of lesions associated with endometriosis. Its safety profile has been established through various clinical trials, including Phase 2 studies focusing on endometriosis .

Summary Table of Applications

Application Area Description Key Findings
Cancer ResearchInhibition of cancer stem cellsReduces CSC populations; potential anti-cancer drug candidate
EndometriosisTreatment for endometriosisSignificant lesion regression; safe alongside hormonal treatments
ImmunologyModulation of immune responsesDecreases inflammatory cytokines; enhances immune function

Wirkmechanismus

Target of Action

Bentamapimod, also known as AS602801, is a potent, orally active, and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically inhibits JNK-1, JNK-2, and JNK-3 with IC50 values of 80, 90, 230 nM respectively .

Mode of Action

This compound interacts with its targets, the JNK proteins, by inhibiting their activity. This inhibition blocks the phosphorylation of all JNK substrates, which can lead to changes in cellular processes such as T-lymphocyte proliferation and apoptosis .

Biochemical Pathways

The JNK pathway is activated in response to various stimuli, including inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . This activation occurs downstream of various receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . By inhibiting JNKs, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is orally active , suggesting that it has good bioavailability.

Result of Action

The inhibition of JNKs by this compound can lead to changes in cellular processes. For example, it has been shown to block T-lymphocyte proliferation and induce apoptosis . This suggests that this compound could have potential therapeutic effects in conditions where JNK activity is implicated, such as in inflammatory diseases and cancer .

Biochemische Analyse

Biochemical Properties

Bentamapimod is a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1 (MAPK8) and JNK2 (MAPK9) . JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It is able to block T-lymphocyte proliferation and induce apoptosis . In cancer stem cells, it has shown to reduce cell proliferation and increase apoptosis . In endometriotic lesions, it reduces inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JNKs. The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound inhibits JNK-1, JNK-2, and JNK-3 with IC 50 values of 80, 90, 230 nM respectively .

Dosage Effects in Animal Models

In animal models, this compound has shown to induce regression of endometriotic lesions. Treatment of nude mice bearing xenografts biopsied from women with endometriosis with 30 mg/kg this compound caused 29% regression of lesion .

Metabolic Pathways

It is known that the drug acts as an inhibitor of JNKs, which are involved in many physiological processes .

Transport and Distribution

As an orally active drug, it is likely to be distributed throughout the body via the bloodstream .

Subcellular Localization

As a JNK inhibitor, it is likely to interact with these kinases at their sites of action within the cell .

Vorbereitungsmethoden

Bentamapimod is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up the synthetic route while ensuring consistent quality and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Bentamapimod durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Derivate von this compound mit veränderten biologischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Bentamapimod ist unter den JNK-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine Fähigkeit aus, alle drei JNK-Isoformen (JNK-1, JNK-2 und JNK-3) mit hoher Potenz selektiv zu hemmen, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

Bentamapimod, also known as AS602801, is a selective inhibitor of c-Jun N-terminal kinase (JNK), primarily developed for treating neurological disorders and later investigated for its potential in treating endometriosis and cancer. This compound has shown significant biological activity by modulating immune responses and reducing inflammation, which are critical in various pathological conditions.

This compound exerts its effects by inhibiting the JNK signaling pathway, which plays a pivotal role in cellular responses to stress and inflammation. JNK signaling is implicated in various diseases, including neurodegenerative disorders and cancers. By blocking this pathway, this compound can reduce the secretion of inflammatory cytokines and matrix metalloproteinases (MMPs), which are often upregulated in disease states.

Key Effects

  • Inhibition of Cytokine Release : this compound significantly reduces the levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions like endometriosis .
  • Matrix Metalloproteinase Regulation : It effectively lowers MMP-3 secretion in endometrial organ cultures, indicating its role in modulating tissue remodeling processes associated with inflammation .
  • Enhanced Immune Function : The compound has been shown to increase natural killer cell activity, suggesting a potential role in enhancing immune surveillance against tumors .

Endometriosis Research

In preclinical studies involving rodent models of endometriosis, this compound demonstrated notable efficacy:

  • Lesion Regression : In nude mice with xenografts from women with endometriosis, treatment with 30 mg/kg this compound resulted in a 29% regression of lesions. Combining it with medroxyprogesterone acetate (MPA) enhanced this effect to 38% .
  • Comparison with Other Treatments : In an autologous rat model, this compound achieved a 48% reduction in lesions compared to a GnRH antagonist (84% regression) but showcased unique benefits by not interfering with estrogen receptor action .

Cancer Research

This compound's anti-cancer properties have also been explored:

  • Cancer Stem Cells Inhibition : Studies indicate that this compound can suppress cancer stem cells both in vitro and in vivo. This suggests its potential as an anti-cancer therapeutic agent .
  • Phase 2 Clinical Trials : A completed phase 2 trial assessed its efficacy and safety in patients with inflammatory endometriosis, further validating its clinical relevance .

Comparative Efficacy Table

Study TypeTreatmentLesion Regression (%)Notes
Rodent Xenograft ModelThis compound (30 mg/kg)29%Significant reduction without ER suppression
Combination TherapyThis compound + MPA38%Enhanced efficacy
Autologous Rat ModelThis compound48%Compared to GnRH antagonist (84%)
Cancer Stem Cell StudyThis compoundNot specifiedInhibits CSCs in vitro and in vivo

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPPIJCBCWUBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005116
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848344-36-5
Record name Bentamapimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENTAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bentamapimod
Reactant of Route 2
Reactant of Route 2
Bentamapimod
Reactant of Route 3
Reactant of Route 3
Bentamapimod
Reactant of Route 4
Reactant of Route 4
Bentamapimod
Reactant of Route 5
Reactant of Route 5
Bentamapimod
Reactant of Route 6
Reactant of Route 6
Bentamapimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.